

Section 1: Hazard Identification and Critical Safety Precautions

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Compound of Interest

Compound Name: 2-Benzyloxycyclobutanone

Cat. No.: B2474220

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While some safety data sheets (SDS) for 3-(Benzyloxy)cyclobutanone classify it as non-hazardous, related structures like 4-Benzyloxy-2-butanone are identified as skin and eye irritants.^{[1][2][3]} A conservative and safety-first approach is therefore mandated. All personnel should treat this compound as a potential irritant and adhere to the following safety protocols.

1.1 GHS Hazard and Precautionary Statements

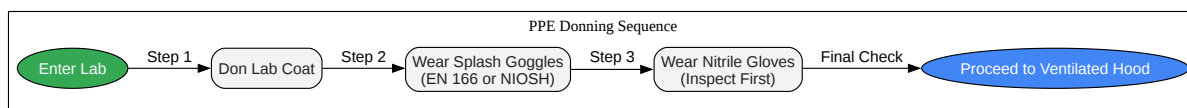
Based on analogous compounds, the following classifications should be considered:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).^[1]
- Precautionary Statements:
 - Prevention: P264 (Wash hands and any exposed skin thoroughly after handling), P280 (Wear protective gloves, protective clothing, eye protection, and face protection).^{[1][4]}
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).^{[1][5]}

1.2 Personal Protective Equipment (PPE) Workflow

Proper gowning is the first line of defense against chemical exposure. The causality is simple: creating an impervious barrier between the researcher and the chemical prevents accidental

contact.



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Caption: A standard workflow for donning Personal Protective Equipment before handling chemicals.

1.3 First Aid Measures

In the event of exposure, immediate and correct action is critical to minimize harm.

- **Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and safe to do so. Seek prompt medical attention.^{[1][4]}
- **Skin Contact:** Take off contaminated clothing immediately.^[4] Wash the affected area thoroughly with soap and plenty of water.^{[1][4]} If irritation develops or persists, consult a physician.
- **Inhalation:** Relocate the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.^{[1][4]}
- **Ingestion:** Do NOT induce vomiting. Wash out the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.^{[1][4]}

Section 2: Laboratory Handling and Storage

Proper handling and storage protocols are self-validating systems; they are designed not only to protect the user but also to preserve the integrity and purity of the chemical.

2.1 Handling Procedures

- Ventilation: All manipulations of **2-Benzylloxycyclobutanone** must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2][4]
- Avoiding Contact: Use appropriate PPE to avoid all direct contact with skin and eyes.[4][6]
- Aerosol Prevention: Avoid procedures that could lead to the formation of aerosols or dusts.[4][6]
- Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][5]

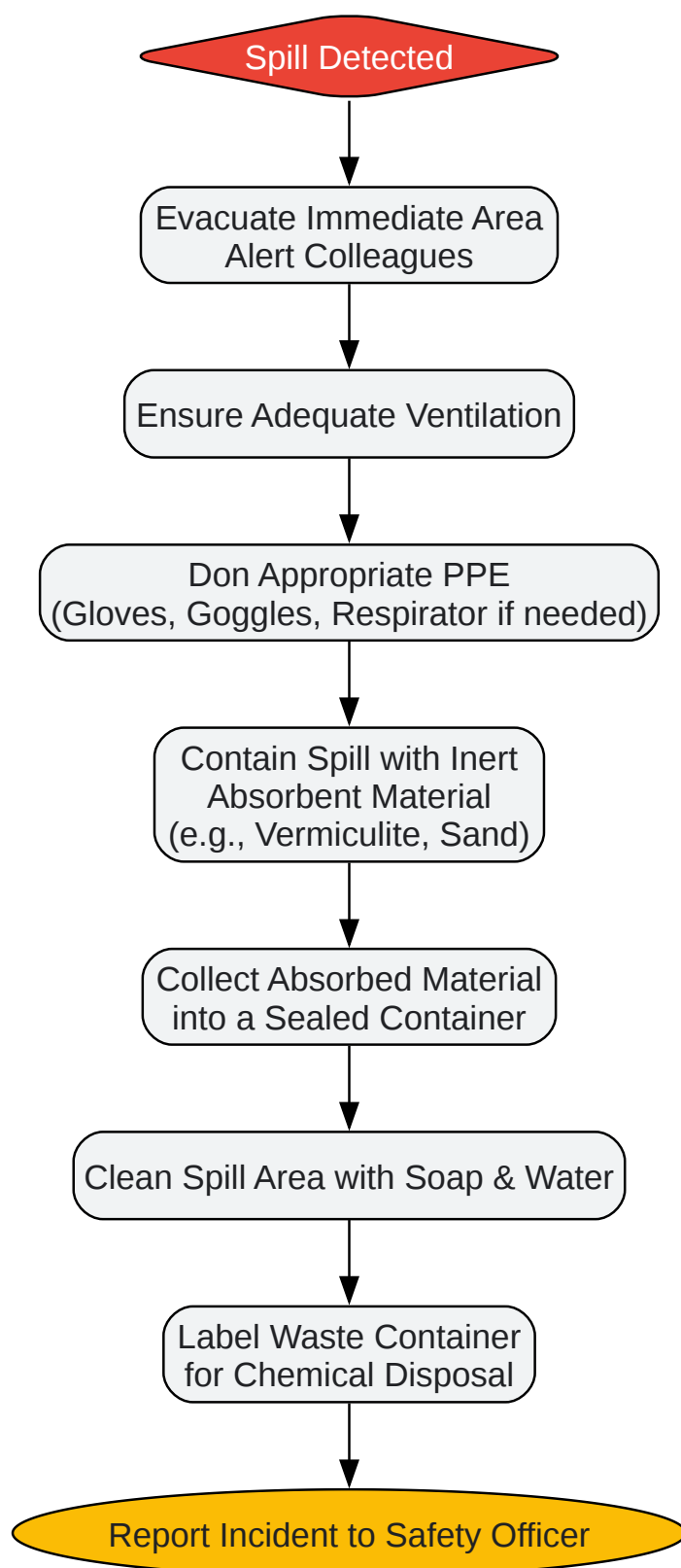
2.2 Storage Conditions

- Container: Store in a tightly sealed container to prevent contamination and potential degradation.[2][3]
- Temperature: For long-term stability, it is recommended to store the compound in a refrigerator (2-8°C) or freezer (-20°C).[2][7]
- Atmosphere: For maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to protect against potential oxidation or moisture-driven reactions.[2]
- Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[8][9][10] Keep the compound away from heat, sparks, and open flames.[8]

Section 3: Accidental Release and Disposal

A prepared response to an accidental release is a cornerstone of a safe laboratory environment.

3.1 Spill Response Protocol



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Caption: A logical decision tree for responding to a chemical spill in the laboratory.

3.2 Waste Disposal Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

- Classification: All waste containing **2-Benzylloxycyclobutanone** should be treated as hazardous chemical waste.
- Procedure: Dispose of the material through a licensed and approved chemical waste disposal company.^{[2][4]} Do not dispose of it down the drain.^[4]
- Containers: Contaminated packaging should be triple-rinsed (if appropriate) and disposed of according to the same protocols as the chemical itself.^[4]

Section 4: Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of a compound is fundamental for its identification, purification, and use in reactions.

| Property | Value | Source(s) |
|-------------------|--|------------------------|
| CAS Number | 30830-27-4 | ^{[2][11][12]} |
| Molecular Formula | C ₁₁ H ₁₂ O ₂ | ^{[4][11][12]} |
| Molecular Weight | 176.21 g/mol | ^{[4][11][12]} |
| Appearance | Colorless to Yellow Liquid | ^[7] |
| Boiling Point | ~285 °C at 760 mmHg | ^{[7][11][13]} |
| Density | ~1.11 g/cm ³ | ^{[7][11][13]} |
| Flash Point | ~126 °C | ^{[7][13]} |
| Refractive Index | ~1.52 - 1.54 | ^{[7][13]} |
| LogP | ~1.32 - 1.93 | ^{[12][13]} |

Expected Spectroscopic Signatures:

- Infrared (IR): A characteristic and strong carbonyl (C=O) stretching absorption is expected around 1780 cm⁻¹, a higher frequency than typical acyclic ketones due to ring strain.^[14]

Additional peaks will be present for aromatic C-H, aliphatic C-H, and C-O ether stretches.

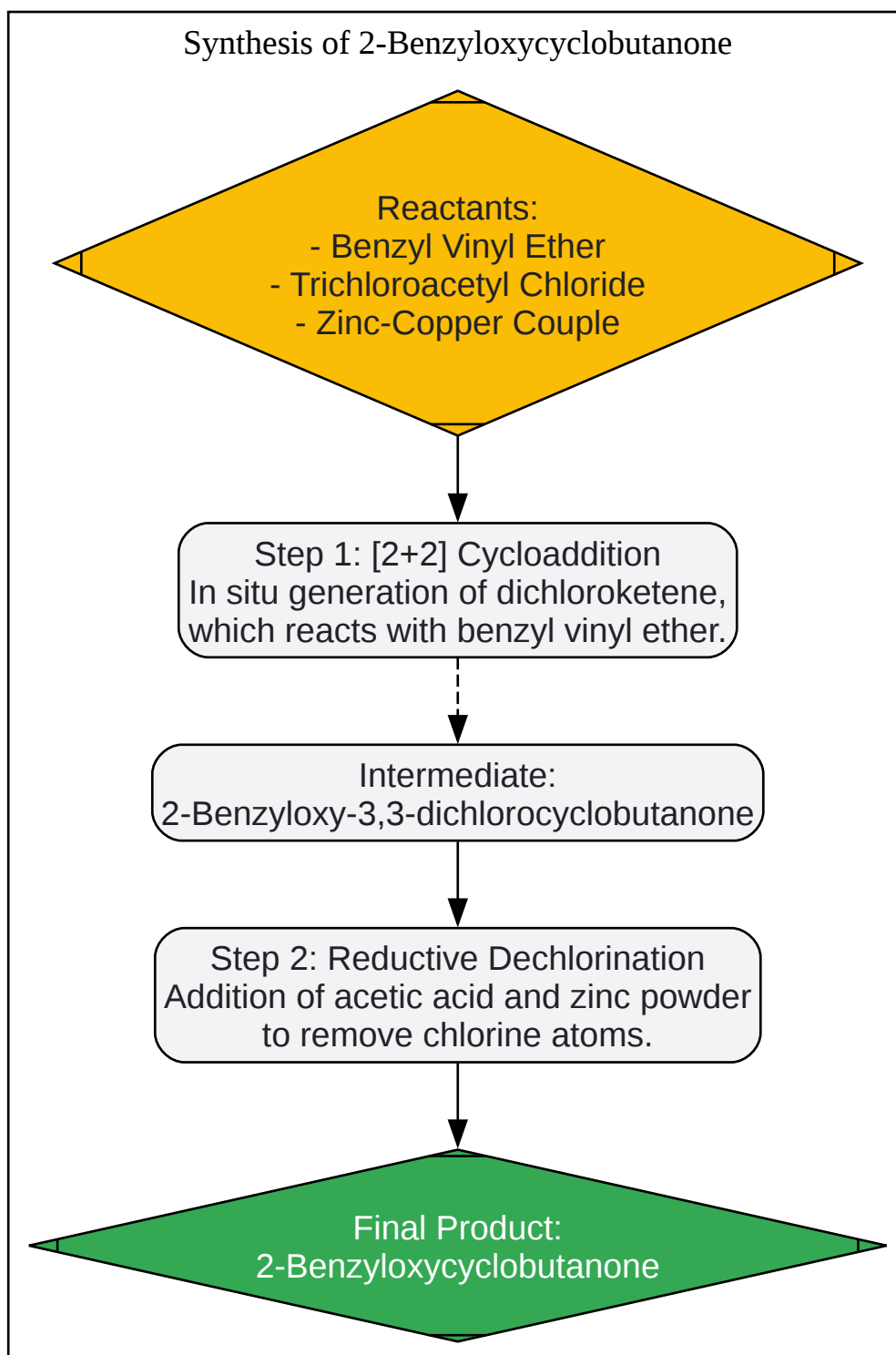
- ^1H NMR: Key signals include: aromatic protons of the benzyl group (~ 7.3 ppm, multiplet, 5H), the benzylic methylene protons ($-\text{OCH}_2\text{Ph}$) as a singlet around 4.5 ppm (2H), and complex multiplets for the methine ($-\text{CH}-$) and methylene ($-\text{CH}_2-$) protons of the cyclobutanone ring between 2.0-4.0 ppm.[\[15\]](#)
- ^{13}C NMR: The carbonyl carbon signal will be significantly downfield (>200 ppm).[\[16\]](#) Other expected signals include aromatic carbons (127-138 ppm), the benzylic methylene carbon (~ 70 ppm), and aliphatic carbons of the four-membered ring.

Section 5: Synthesis and Reactivity Overview

2-Benzyloxycyclobutanone is a valuable synthetic intermediate precisely because of the reactivity conferred by its strained ring system. It is commonly prepared via a [2+2] cycloaddition reaction.

5.1 Representative Synthesis Protocol: [2+2] Cycloaddition

This method involves the cycloaddition of benzyl vinyl ether with dichloroketene (generated in situ), followed by a reductive dechlorination step.[\[17\]](#)[\[18\]](#) The choice of a two-step, one-pot procedure is for efficiency, minimizing purification of unstable intermediates.



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Caption: A flowchart illustrating the two-step synthesis of **2-Benzyloxycyclobutanone**.

Detailed Methodology:

- **Setup:** Under an inert nitrogen atmosphere, charge a round-bottom flask with an organic solvent, benzyl vinyl ether, and a zinc-copper couple catalyst.[\[17\]](#)
- **Cycloaddition:** Slowly add trichloroacetyl chloride to the reaction mixture at room temperature. The zinc-copper couple facilitates the formation of dichloroketene, which immediately undergoes a [2+2] cycloaddition with the benzyl vinyl ether. Allow the reaction to stir for 1-3 hours.[\[17\]](#)
- **Dechlorination:** To the same flask containing the crude 2-benzyloxy-2,2-dichlorocyclobutanone, slowly add acetic acid and zinc powder.[\[17\]](#) This mixture facilitates the reduction of the C-Cl bonds.
- **Workup & Purification:** After stirring for approximately one hour, filter the reaction mixture. The filtrate is then extracted with a suitable organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[\[17\]](#)
- **Final Product:** The crude product is purified by distillation or column chromatography to yield pure **2-Benzyloxycyclobutanone**.[\[17\]](#)

5.2 General Reactivity The inherent ring strain of the cyclobutanone core makes it susceptible to a variety of transformations that are synthetically useful:

- **Ring-Opening Reactions:** Under thermal, photochemical, or transition-metal-catalyzed conditions, the ring can open to form reactive vinylketene intermediates.[\[19\]](#)[\[20\]](#)
- **Nucleophilic Addition:** The carbonyl group is an electrophilic site for nucleophilic attack, similar to other ketones, leading to the formation of cyclobutanol derivatives.[\[19\]](#)
- **Enantioselective Functionalization:** The prochiral center allows for various asymmetric transformations, making it a valuable precursor for chiral cyclobutane derivatives used in bioactive molecules.[\[20\]](#)[\[21\]](#)

Section 6: Applications in Research and Drug Development

The utility of **2-Benzylloxycyclobutanone** extends directly to the synthesis of high-value compounds, particularly in the pharmaceutical industry. The cyclobutane motif is present in numerous bioactive molecules and approved drugs.

- **HIV Therapeutics:** It has been explicitly used as a key reactant in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme.[12]
- **Scaffold for Bioactive Molecules:** The compound serves as a versatile building block for creating libraries of complex molecules for drug screening. Its ability to be functionalized in a stereocontrolled manner is highly advantageous.[21][22]
- **Mechanistic Studies:** Due to its unique reactivity, it is also employed in studies of reaction mechanisms, particularly those involving strained ring systems and pericyclic reactions.[19]

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